2-Methyl-1H-imidazole-1-carbonitrile

Descripción general

Descripción

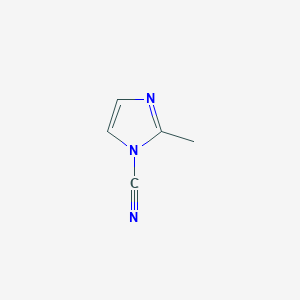

2-Methyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that features an imidazole ring with a methyl group at the 2-position and a cyano group at the 1-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

2-Methyl-1H-imidazole-1-carbonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity and specificity against various diseases.

- Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of imidazole derivatives that showed potent activity against Gram-positive bacteria, indicating potential as new antibiotic agents .

Neuroprotective Agents:

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for drug development aimed at conditions like Alzheimer's disease.

Catalysis

Ligand in Catalytic Reactions:

this compound is utilized as a ligand in various catalytic processes. Its nitrogen atoms can coordinate with metal centers, enhancing reaction rates and selectivity.

- Data Table: Catalytic Applications

| Reaction Type | Metal Catalyst | Role of this compound |

|---|---|---|

| Cross-coupling | Palladium | Ligand to improve yield |

| Hydrogenation | Nickel | Stabilizes intermediates |

| Oxidation | Copper | Enhances selectivity |

Sustainable Chemistry:

The use of this compound in catalysis contributes to sustainable chemistry practices by facilitating reactions under milder conditions and reducing waste.

Material Science

Development of Advanced Materials:

In material science, this compound is incorporated into the synthesis of functional materials, including polymers and coatings.

- Case Study: Polymer Synthesis

Research indicates that incorporating imidazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. A study demonstrated that polymers containing this compound exhibited improved resistance to solvents and heat .

Agricultural Chemistry

Agrochemical Formulations:

The compound is also explored in agricultural chemistry for its potential applications in developing safer and more effective agrochemicals.

- Data Table: Agrochemical Applications

| Application Type | Compound Type | Effectiveness |

|---|---|---|

| Herbicides | Imidazoles | Enhanced efficacy against specific weeds |

| Pesticides | Insecticides | Reduced toxicity to non-target species |

Mecanismo De Acción

The mechanism of action of 2-Methyl-1H-imidazole-1-carbonitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the imidazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-2-imidazolecarboxaldehyde: This compound has a similar imidazole ring structure but with an aldehyde group instead of a cyano group.

2-Methylimidazole: Lacks the cyano group, making it less reactive in certain chemical reactions.

1-Cyanoimidazole: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methyl-1H-imidazole-1-carbonitrile is unique due to the presence of both a methyl and a cyano group on the imidazole ring. This combination of functional groups enhances its reactivity and versatility in various chemical and biological applications.

Actividad Biológica

2-Methyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C4H4N4

- Molecular Weight : 88.141 g/mol

- CAS Number : 175351-38-9

- Physical Properties :

- Density: 1.1 g/cm³

- Boiling Point: 267 °C

- Melting Point: Not available

The compound features an imidazole ring with a methyl group and a cyano group, contributing to its unique reactivity and biological potential.

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity, particularly against various viral pathogens. For instance, studies have shown that modifications to the imidazole structure can enhance its efficacy against viruses such as influenza A. The mechanism often involves interference with viral replication processes, indicating its potential as a therapeutic agent in antiviral drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to strong activity against a range of bacterial strains. The specific mechanisms may involve disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival. In vitro studies indicate that certain derivatives can significantly inhibit the proliferation of cancer cell lines, suggesting their utility in cancer therapy .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, thereby altering metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Binding : It may bind to receptors involved in cellular signaling, leading to downstream effects that can inhibit viral replication or cancer cell growth.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Antiviral Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Strong | Significant |

| 5-Phenyl-1H-imidazole-1-carbonitrile | High | Moderate | Moderate |

| 2-Methyl-5-phenyl-1H-imidazole | Low | High | High |

Case Studies and Experimental Findings

Several studies have highlighted the biological activities and potential applications of this compound:

- Antiviral Study : A study demonstrated that derivatives of imidazole carbonitriles showed up to 45% inhibition against influenza A virus at concentrations below toxic levels, suggesting a favorable therapeutic index .

- Antimicrobial Evaluation : Research on various bacterial strains revealed that this compound exhibited MIC (Minimum Inhibitory Concentration) values ranging from 50 to 100 µg/mL, indicating its potential as an effective antimicrobial agent.

- Anticancer Research : In vitro assays indicated that certain derivatives could reduce cell viability by over 70% in specific cancer cell lines, showcasing their potential as anticancer agents .

Propiedades

IUPAC Name |

2-methylimidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-5-7-2-3-8(5)4-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGMFPXUFRLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578043 | |

| Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175351-38-9 | |

| Record name | 2-Methyl-1H-imidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.